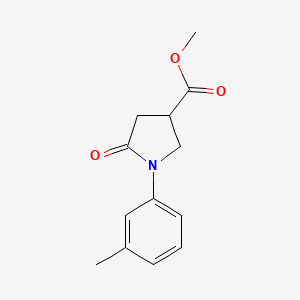

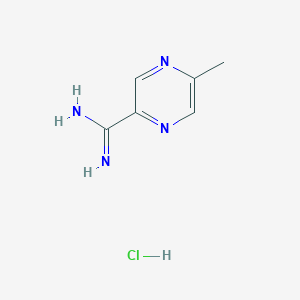

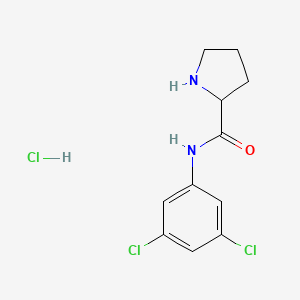

![molecular formula C13H15ClN2O2 B1416813 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1087784-11-9](/img/structure/B1416813.png)

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Vue d'ensemble

Description

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives, starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a phenyl group and a propanamide group .Applications De Recherche Scientifique

Neuroprotective Agents for Alzheimer's Disease : N-acylaminophenothiazines, closely related to 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been investigated for their neuroprotective properties and potential treatment of Alzheimer's disease. These compounds have shown selective inhibition of butyrylcholinesterase, protection against neuronal damage, and modulation of cytosolic calcium concentration (González-Muñoz et al., 2011).

Anticonvulsant Properties : A study on hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, similar in structure to the chemical , demonstrated promising anticonvulsant properties. These compounds were tested in various preclinical seizure models, showing broad-spectrum activity and favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2016).

Structural Analysis for Pain Management : Research on N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, structurally related to the compound of interest, involved spectroscopic analysis and X-ray crystallography to understand its properties for developing long-acting analgesia (Jimeno et al., 2003).

Evaluation in HIV-1 Inhibition : A novel series of derivatives related to 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide were synthesized and evaluated for inhibitory activity against HIV-1 integrase, although they did not show significant inhibition (Penta et al., 2013).

Antinociceptive Activity : Synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, structurally similar to the compound of interest, showed varying levels of antinociceptive activity, with some compounds being more active than standard pain-relief medications (Önkol et al., 2004).

Orientations Futures

The future directions for research on 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide and similar compounds could involve further exploration of their potential uses in drug discovery and proteomics research . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

Propriétés

IUPAC Name |

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-2-5-11(8-10)16-7-3-6-12(16)17/h2,4-5,8-9H,3,6-7H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUUDVSVTXSDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)N2CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

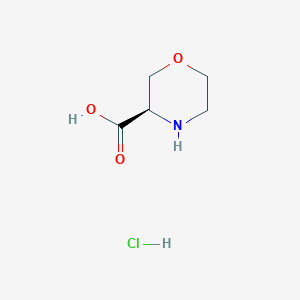

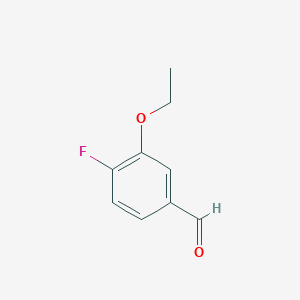

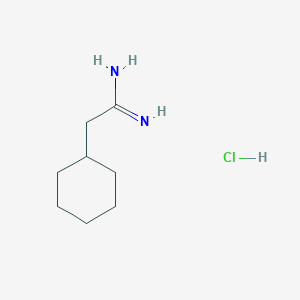

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)

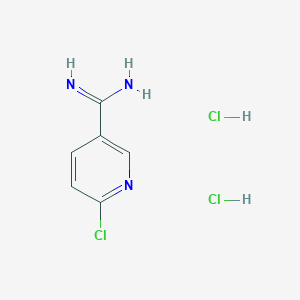

![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)